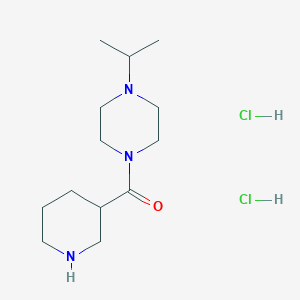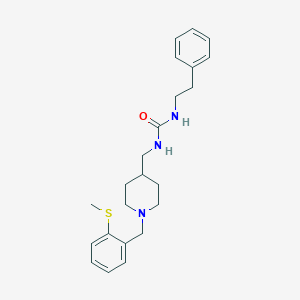![molecular formula C22H20F3N5O B2577759 N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-09-3](/img/structure/B2577759.png)
N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines . Triazolopyrimidines are part of a larger class of compounds known as heterocycles, which are rings that contain at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The presence of the triazolopyrimidine core suggests that it may have the ability to form specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The reactions could involve the triazolopyrimidine core and the various substituents present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on similar triazolopyrimidine compounds has explored their synthesis methods, chemical properties, and structural characterization. For example, studies have detailed the synthesis of triazolopyrimidine derivatives through various chemical reactions, showcasing their structural diversity and the potential for chemical modifications to enhance their biological activities. These compounds are synthesized using methods such as the Biginelli protocol and are characterized by techniques like IR, NMR, and mass spectroscopy, indicating a robust framework for exploring the chemical properties of N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and similar molecules (Gilava et al., 2020).
Biological Activity
Triazolopyrimidines, closely related to the compound , have been evaluated for their antimicrobial and antioxidant activities. These studies reveal that triazolopyrimidine derivatives can exhibit significant biological effects, suggesting that this compound may also hold potential in these areas. For instance, a series of triazolopyrimidine compounds were synthesized and tested for antimicrobial activity, providing insights into their potential use in combating microbial infections (Chauhan & Ram, 2019).
Anticancer and Anti-inflammatory Potential
Furthermore, certain triazolopyrimidine derivatives have been investigated for their anticancer and anti-inflammatory properties, hinting at the broader therapeutic applications of these compounds. By synthesizing and evaluating novel pyrazolopyrimidine derivatives, researchers have identified compounds with promising anticancer and anti-5-lipoxygenase activities, suggesting a potential avenue for research into this compound (Rahmouni et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(2,4-Dimethylphenyl)-5-Methyl-7-(4-(Trifluoromethyl)Phenyl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . .
Mode of Action
It is known that triazole compounds, which this compound is a part of, interact with their targets and cause changes in the biological system .
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Result of Action
It is known that triazole compounds can show versatile biological activities .
Action Environment
It is known that the synthesis of heterocyclic compounds like this one can be influenced by various factors .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O/c1-12-4-9-17(13(2)10-12)29-20(31)18-14(3)28-21-26-11-27-30(21)19(18)15-5-7-16(8-6-15)22(23,24)25/h4-11,19H,1-3H3,(H,29,31)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCIPNYFERVAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)
![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)



![1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol](/img/structure/B2577686.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide](/img/structure/B2577692.png)
![1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2577693.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2577694.png)



![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577699.png)